Noreugenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Anti-cancer properties:

Studies suggest Noreugenin might possess anti-cancer properties. In vitro (laboratory) studies have shown that Noreugenin exhibits antiproliferative (cell growth inhibiting) effects on various cancer cell lines, including those of breast, lung, and liver cancers. These effects are thought to be mediated by various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion []. However, it is crucial to note that these findings are based on cell culture studies, and further research, including in vivo (animal) and clinical trials, is needed to confirm these effects and assess the safety and efficacy of Noreugenin in cancer treatment.

Anti-inflammatory properties:

Other potential applications:

Preliminary research suggests Noreugenin might also have other potential health benefits, including:

- Neuroprotective effects: Noreugenin may protect nerve cells from damage, potentially offering benefits in neurodegenerative diseases.

- Antimicrobial activity: Studies indicate that Noreugenin might exhibit antibacterial and antifungal properties.

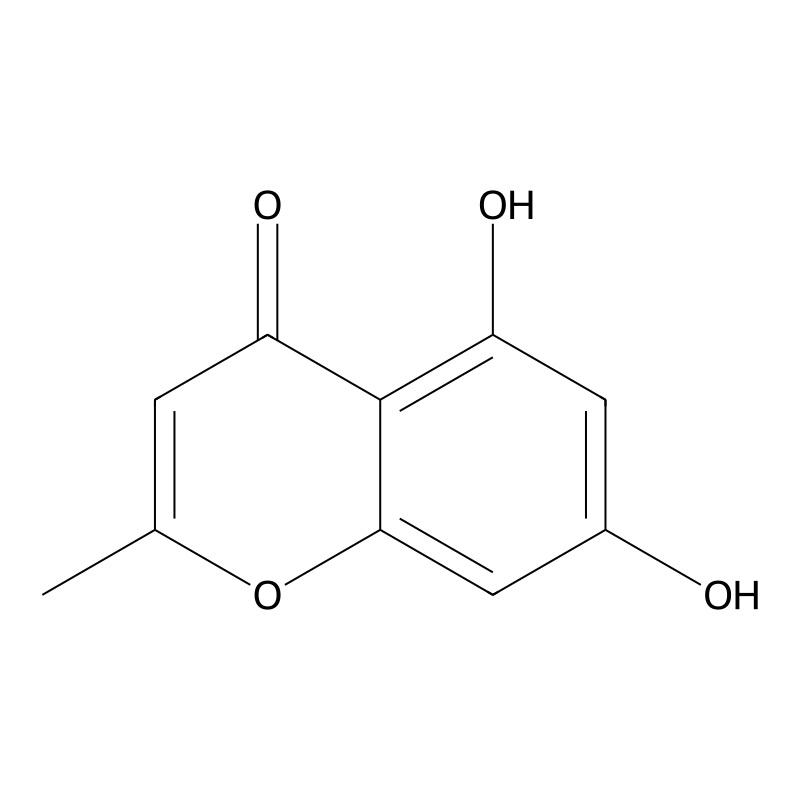

Noreugenin is a naturally occurring compound classified as a chromone, specifically a member of the 1,4-benzopyrone family. Its chemical formula is CHO, and it features a methyl group at position 2 and hydroxyl groups at positions 5 and 7 of the chromone structure. This structural configuration contributes to its unique properties and biological activities. Noreugenin is primarily derived from natural sources such as plants, particularly those in the genus Eugenia and Corynebacterium glutamicum .

- Information on safety hazards associated with noreugenin is limited in publicly available scientific publications.

- As with any scientific research, following safe handling practices for unknown compounds is advisable.

Additional Information

- Scientific understanding of noreugenin is evolving. More research is needed to fully characterize its properties, potential applications, and safety profile.

- This analysis is based on publicly available scientific research and may not be inclusive of all ongoing research efforts.

- Acid-Catalyzed Reactions: The cyclization of precursors like 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD) to form noreugenin occurs under acidic conditions. This process involves a Claisen-type cyclization followed by dehydration to yield the pyrone ring characteristic of noreugenin .

- Microwave Irradiation: This method enhances reaction rates and yields during the synthesis of noreugenin from malonyl-CoA derivatives .

- Solid-Support Catalysis: Utilizing solid supports can facilitate the synthesis process, improving efficiency and selectivity .

Noreugenin exhibits a range of biological activities, making it a compound of interest in pharmacological research:

- Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects: Noreugenin has been shown to inhibit inflammatory pathways, suggesting its utility in treating inflammatory conditions .

- Antioxidative Activity: The compound exhibits significant antioxidative properties, helping to neutralize free radicals and reduce oxidative stress .

The synthesis of noreugenin can be achieved through several methods:

- Microbial Fermentation: Utilizing genetically modified strains of Corynebacterium glutamicum allows for efficient production of noreugenin through metabolic engineering .

- Chemical Synthesis: The compound can be synthesized chemically via acid-catalyzed cyclization from suitable precursors like malonyl-CoA derivatives.

- Natural Extraction: Noreugenin can also be isolated from plant sources where it naturally occurs.

Noreugenin has several applications in various fields:

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.

- Cosmetics: Due to its antioxidative effects, noreugenin is explored as an ingredient in skincare products aimed at reducing oxidative damage.

- Food Industry: Its potential health benefits may lead to its incorporation into functional foods or dietary supplements.

Several compounds share structural or functional similarities with noreugenin. Here are some notable examples:

| Compound | Structure/Family | Unique Features |

|---|---|---|

| Eugenol | Phenolic compound | Found in clove oil; strong analgesic effects |

| Flavonoids | Polyphenolic compounds | Diverse biological activities; often antioxidant |

| Coumarins | Benzopyrone family | Known for anticoagulant properties |

Noreugenin stands out due to its specific hydroxylation pattern and unique combination of biological activities that differentiate it from these similar compounds. Its dual role as both an antioxidant and an anti-inflammatory agent highlights its potential for therapeutic applications beyond those of eugenol or coumarins .

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Formula

Noreugenin possesses the IUPAC name 5,7-dihydroxy-2-methylchromen-4-one, reflecting its chromone core structure with specific hydroxyl and methyl substitutions [2] [3]. The molecular formula C10H8O4 indicates the presence of ten carbon atoms, eight hydrogen atoms, and four oxygen atoms within the molecular framework [2] [19]. This pentaketide natural product carries the Chemical Abstracts Service registry number 1013-69-0, providing unique identification within chemical databases [2] [4].

Alternative nomenclature for this compound includes 5,7-dihydroxy-2-methyl-4H-chromen-4-one and 4H-1-benzopyran-4-one, 5,7-dihydroxy-2-methyl-, which emphasize different aspects of its structural organization [2] [19]. The compound is also systematically classified as 5,7-dihydroxy-2-methylchromone, highlighting its membership within the chromone family of heterocyclic compounds [2] [4].

Table 1: Core Chemical Properties of Noreugenin

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-2-methylchromen-4-one | PubChem [2] |

| Molecular Formula | C10H8O4 | PubChem [2] |

| CAS Number | 1013-69-0 | PubChem [2] |

| Molecular Weight | 192.17 g/mol | PubChem 2.2 [2] |

| Exact Mass | 192.04225873 Da | PubChem 2.2 [2] |

| Monoisotopic Mass | 192.04225873 Da | PubChem 2.2 [2] |

Chromone Scaffold and Functional Group Analysis

Noreugenin belongs to the class of chromones, which are compounds containing a benzopyran-4-one moiety consisting of a fused benzene and pyran ring system with a ketone functional group at position 4 [2] [13]. The chromone scaffold represents a privileged structure in medicinal chemistry, providing a versatile framework for biological activity through its aromatic heteropolycyclic system [9] [10].

The compound features a 1,4-benzopyrone skeleton that serves as the foundational structure, with the benzene ring fused to a six-membered oxygen-containing heterocycle [2] [13]. This chromone core is characterized by the presence of an enone functionality, where the ketone at position 4 is conjugated with the aromatic system [13] [32].

Functional group analysis reveals three distinct hydroxyl groups positioned at carbons 5 and 7 of the benzopyrone system [2] [6]. These phenolic hydroxyl groups contribute to the compound's classification as a member of resorcinols, specifically exhibiting a resorcinol substitution pattern on the benzene ring [2] [19]. The methyl group at position 2 of the chromone ring provides additional structural specificity and influences the compound's physicochemical properties [2] [6].

The structural organization places noreugenin within the broader category of organoheterocyclic compounds, specifically as a benzopyran derivative [3] [6]. The aromatic heteropolycyclic framework contributes to the compound's stability and provides multiple sites for potential intermolecular interactions through hydrogen bonding and aromatic stacking [3] [19].

Tautomerism and pH-Dependent Speciation

Noreugenin exhibits pH-dependent speciation behavior, primarily involving the deprotonation of its phenolic hydroxyl groups under varying pH conditions [1] [14]. The compound exists as a conjugate acid that can undergo deprotonation to form the corresponding noreugenin(1-) anion, representing a significant tautomeric equilibrium [1] [2].

At physiological pH 7.3, computational predictions using Marvin v 6.2.0 indicate that noreugenin(1-) represents the major microspecies present in solution [1]. This deprotonated form results from the loss of a proton from the 7-hydroxy group, generating a phenolate anion with the molecular formula C10H7O4- and a molecular weight of 191.16 g/mol [1].

The pH-dependent behavior follows established patterns for phenolic compounds, where the degree of ionization influences molecular properties and biological interactions [14] [16]. The transition from the neutral noreugenin molecule to its anionic form involves changes in charge distribution and hydrogen bonding capabilities [14] [15].

Table 2: Tautomeric Forms and pH-Dependent Speciation

| Species | Molecular Formula | Molecular Weight | Description | Source |

|---|---|---|---|---|

| Noreugenin (neutral) | C10H8O4 | 192.17 g/mol | Neutral form with intact hydroxyl groups | PubChem CID 5375252 [2] |

| Noreugenin(1-) (deprotonated) | C10H7O4- | 191.16 g/mol | Phenolate anion from 7-hydroxy deprotonation | PubChem CID 86289434 [1] |

| Major microspecies at pH 7.3 | C10H7O4- | 191.16 g/mol | Predominant ionization state at physiological pH | Marvin v 6.2.0 prediction [1] |

The deprotonation behavior demonstrates the influence of environmental pH on molecular speciation, with implications for solubility, membrane permeability, and receptor binding characteristics [16] [18]. This pH-dependent equilibrium represents a fundamental aspect of noreugenin's chemical behavior in biological systems.

Computational Chemistry Predictions

Molecular Weight and logP Values

Computational chemistry calculations provide essential physicochemical parameters for noreugenin that influence its biological behavior and pharmacological properties [19] [21]. The molecular weight of 192.17 g/mol positions noreugenin within the favorable range for drug-like compounds according to Lipinski's Rule of Five [19] .

The lipophilicity parameter, expressed as XLogP3, yields a value of 0.8 for noreugenin [19]. This logP value indicates a moderate hydrophilic character, suggesting favorable water solubility while maintaining sufficient lipophilicity for membrane permeation [19] [21]. The relatively low logP value reflects the influence of the three hydroxyl groups, which increase the compound's hydrophilic character compared to unsubstituted chromone derivatives [21] [23].

Additional molecular descriptors reveal important structural features: the compound contains 2 hydrogen bond donors corresponding to the phenolic hydroxyl groups, and 4 hydrogen bond acceptors including the ketone oxygen and hydroxyl oxygens [19]. The rotatable bond count of 0 indicates a rigid molecular structure due to the chromone ring system [19].

Table 3: Computational Molecular Properties

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 0.8 | XLogP3 3.0 (PubChem) [19] |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 (PubChem) [19] |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 (PubChem) [19] |

| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 (PubChem) [19] |

| Topological Polar Surface Area | 66.8 Ų | Cactvs 3.4.8.18 (PubChem) [19] |

| Heavy Atom Count | 14 | PubChem [19] |

| Complexity | 284 | Cactvs 3.4.8.18 (PubChem) [19] |

The topological polar surface area of 66.8 Ų falls within the range associated with good oral bioavailability, supporting the compound's potential for biological applications [19]. The molecular complexity value of 284 reflects the intricate arrangement of the chromone scaffold with its multiple functional groups [19].

Deprotonation Behavior at Physiological pH

Computational predictions of noreugenin's deprotonation behavior at physiological pH reveal critical information about its ionization state under biological conditions [1] [26]. The compound's phenolic hydroxyl groups serve as potential deprotonation sites, with the 7-hydroxy group demonstrating the highest propensity for proton loss [1].

At pH 7.3, which approximates physiological conditions, computational modeling using Marvin v 6.2.0 predicts that noreugenin(1-) represents the predominant microspecies [1]. This indicates that approximately the majority of noreugenin molecules exist in the deprotonated state under physiological conditions, significantly affecting the compound's charge distribution and interaction potential [1] [14].

The deprotonation of the 7-hydroxy group generates a phenolate anion, altering the electronic structure and creating localized negative charge density [1] [14]. This charge redistribution influences intermolecular interactions, particularly hydrogen bonding patterns and electrostatic interactions with biological targets [14] [15].

The pH-dependent speciation behavior follows Henderson-Hasselbalch equilibrium principles, where the ratio of protonated to deprotonated forms depends on the relationship between solution pH and the compound's acid dissociation constant [26] [28]. The predominance of the anionic form at physiological pH suggests that noreugenin functions primarily as a phenolate under biological conditions [1] [18].

Noreugenin represents a fascinating example of natural product biosynthesis, where plants have evolved sophisticated enzymatic machinery to construct complex molecular architectures from simple precursors. The compound serves as both a natural metabolite and a synthetic target, with multiple pathways available for its production.

Natural Biosynthesis in Plants

Pentaketide Pathway and Enzymatic Cyclization

The natural biosynthesis of noreugenin follows the pentaketide pathway, a specialized branch of polyketide biosynthesis that produces the characteristic chromone scaffold [1] [2] [3]. This pathway represents one of nature's most elegant approaches to constructing the bicyclic chromone ring system through a carefully orchestrated sequence of enzymatic transformations.

Pentaketide Chromone Synthase serves as the central enzyme in this biosynthetic cascade [2] [4] [5]. This type III polyketide synthase catalyzes the formation of noreugenin through a five-step decarboxylative condensation process, where five molecules of malonyl-CoA are sequentially joined to form the polyketide backbone [4] [5]. The enzyme exhibits remarkable substrate specificity and structural control, ensuring the precise formation of the pentaketide chain length.

The enzymatic cyclization process represents a critical step in noreugenin formation [1] [3]. Following the decarboxylative condensation, the polyketide intermediate undergoes Claisen 6-1 cyclization, which may occur either through direct enzymatic catalysis or via spontaneous Michael-like ring closure [1]. This cyclization establishes the characteristic bicyclic chromone framework that defines noreugenin's molecular architecture.

Structural studies have revealed that Pentaketide Chromone Synthase from Aloe arborescens possesses a highly conserved three-dimensional fold, including a Cys-His-Asn catalytic triad and a specialized CoA binding tunnel [2] [6]. The enzyme's active site architecture has been determined at 1.6 Å resolution, providing detailed insights into the molecular basis of substrate recognition and product formation [2] [6] [7].

A particularly significant discovery involves the role of Met207 residue in controlling polyketide chain length and product specificity [4] [5] [6]. Site-directed mutagenesis experiments demonstrated that replacement of Met207 with glycine dramatically alters enzyme function, shifting production from pentaketides to octaketides [4] [5]. This finding highlights the exquisite structural control mechanisms that govern polyketide biosynthesis.

Role of Malonyl-CoA in Biosynthetic Precursors

Malonyl-CoA serves as the fundamental building block for noreugenin biosynthesis, with five molecules required for each noreugenin unit produced [1] [8] [9]. This requirement establishes malonyl-CoA availability as a critical bottleneck in both natural and engineered biosynthetic systems [8] [10] [9].

The formation of malonyl-CoA occurs through the action of acetyl-CoA carboxylase, which catalyzes the carboxylation of acetyl-CoA using bicarbonate and ATP [11]. This enzyme complex, comprising accBC and accD1 subunits, represents a key regulatory point in the pathway [8] [9] [12]. Transcriptional deregulation of these subunits has been shown to significantly enhance malonyl-CoA availability in engineered systems [8] [9] [12].

Pentaketide Chromone Synthase may also accept acetyl-CoA as an alternative starter substrate, though with reduced efficiency compared to the malonyl-CoA pathway [1]. This alternative route involves the decarboxylation of malonyl-CoA to acetyl-CoA, which can then serve as the initial unit for polyketide chain extension [1].

The biosynthetic mechanism involves sequential decarboxylative condensation reactions, where each malonyl-CoA unit is added to the growing polyketide chain with concomitant release of carbon dioxide [1] [3] [4]. This process requires careful control of substrate binding and product release to ensure formation of the correct chain length and cyclization pattern.

5,7-Dihydroxy-2-methylchromone (noreugenin) emerges as both the direct product of this biosynthetic pathway and the immediate precursor to more complex chromone derivatives such as eugenin [1]. The methylation of noreugenin to form eugenin involves methyl transferase-catalyzed modification of the C-7 hydroxyl group, utilizing S-adenosyl methionine as the methyl donor [1].

Chemical Synthesis Strategies

Claisen Rearrangement and Microwave-Assisted Methods

The Claisen rearrangement represents a powerful synthetic approach for noreugenin modification and derivative preparation [13] [14]. This [15] [15]-sigmatropic rearrangement enables the regioselective transfer of allyl groups between different positions on the chromone scaffold, providing access to structurally diverse derivatives.

In the synthesis of oxepinochromone natural products, noreugenin serves as a key starting material [13] [14]. The synthetic strategy involves selective reaction of the 7-hydroxyl group, followed by allylation of the 5-hydroxyl and subsequent Claisen rearrangement under microwave conditions [13] [14]. This approach demonstrates the utility of noreugenin as a versatile synthetic intermediate.

Microwave-assisted synthesis has emerged as a transformative technology for noreugenin chemistry [13] [16] [17]. The application of microwave irradiation provides several advantages including enhanced reaction rates, improved yields, and shortened reaction times [16] [17] [18]. These benefits arise from the unique heating mechanisms of microwave irradiation, which can achieve superheating effects and enable reactions that are not feasible under conventional heating conditions [16].

The regioselectivity of Claisen rearrangement reactions involving noreugenin can be controlled through appropriate substrate design and reaction conditions [13] [19]. For example, the rearrangement of 7-O-cinnamyl noreugenin yields products with specific substitution patterns, demonstrating the potential for predictable synthetic transformations [20] [21].

Microwave conditions typically involve heating at temperatures ranging from 140°C to 250°C for relatively short periods (10-30 minutes) [16] [22] [18]. The use of polar solvents can further enhance reaction efficiency by improving microwave absorption and providing stabilization for charged intermediates [16] [23].

Regioselective Functionalization at C-5, C-3, and C-2 Positions

Regioselective functionalization of the noreugenin scaffold enables the systematic modification of specific positions to generate diverse chemical libraries [24]. The chromone ring system offers multiple sites for functionalization, each with distinct electronic and steric properties that influence reactivity patterns.

C-5 Position Functionalization: The C-5 position of chromones can be selectively functionalized through directed C-H activation strategies [24]. The carbonyl group of the chromone moiety serves as a directing group for metal-catalyzed reactions, enabling selective functionalization at the ortho position (C-5) [24]. This approach has been successfully applied using various transition metal catalysts including palladium, rhodium, and ruthenium complexes.

C-3 Position Functionalization: The electron-rich C-3 position represents an ideal site for electrophilic functionalization reactions [24]. The enhanced electron density at this position, arising from the oxygen heteroatom and extended conjugation, makes it particularly reactive toward electrophilic coupling partners [24]. Various electrophilic reagents including aryl halides, acyl chlorides, and sulfonyl chlorides can be successfully coupled at this position.

C-2 Position Functionalization: Functionalization at the C-2 position typically involves nucleophilic coupling reactions [24]. The electron-deficient nature of this position, influenced by the adjacent carbonyl group, makes it susceptible to attack by nucleophilic species [24]. This reactivity pattern can be exploited for the introduction of various nucleophilic coupling partners including organometallic reagents and heteroatom nucleophiles.

The site-selectivity of these functionalization reactions can be further enhanced through the use of protecting groups, steric hindrance, and electronic directing effects [24] [25]. Careful selection of reaction conditions, including solvent, temperature, and catalyst, enables precise control over regioselectivity.

Biotechnological Production

Metabolic Engineering of Corynebacterium glutamicum

Metabolic engineering of Corynebacterium glutamicum has emerged as a highly effective strategy for noreugenin production [8] [9] [26] [12]. This approach leverages the natural metabolic capabilities of the organism while introducing targeted modifications to enhance precursor availability and product formation.

The development of optimized production strains involves multiple engineering strategies implemented simultaneously [8] [9] [12]. Key modifications include transcriptional deregulation of acetyl-CoA carboxylase subunits (accBC and accD1), deletion of pyruvate carboxylase (pyc), and promoter engineering of glucose uptake systems [8] [9] [12].

The best performing strain, designated C. glutamicum Nor2 C5 mufasOBCD1 PO6-iolT1 Δpyc, achieved 53.32 mg/L (0.278 mM) noreugenin production within 24 hours [8] [9] [12]. This represents a significant improvement over initial production levels and demonstrates the potential for industrial-scale application.

Carbon source uptake optimization plays a crucial role in enhancing production efficiency [8] [10] [9]. The implementation of deregulated glucose uptake through iolT1 promoter engineering (PO6-iolT1) improves the availability of carbon precursors for malonyl-CoA synthesis [8] [9] [12].

Tricarboxylic acid cycle flux reduction represents another important engineering strategy [8] [10] [9]. By reducing the flux of acetyl-CoA into the TCA cycle through gltA promoter exchange, more acetyl-CoA becomes available for conversion to malonyl-CoA and subsequent noreugenin synthesis [8] [9] [12].

The engineering process revealed the formation of an important biosynthetic intermediate, 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD) [8] [9] [12]. This C1/C6 cyclized intermediate can be fully converted to noreugenin through acidification, providing insights into the biosynthetic mechanism and enabling process optimization [8] [9] [12].

Optimization of Malonyl-CoA Availability

Malonyl-CoA availability represents the primary bottleneck in biotechnological noreugenin production [8] [10] [27] [12]. Multiple strategies have been developed to enhance intracellular malonyl-CoA pools while maintaining cell viability and growth.

Acetyl-CoA carboxylase engineering forms the cornerstone of malonyl-CoA optimization efforts [8] [9] [28] [12]. The transcriptional deregulation of accBC and accD1 genes removes native regulatory constraints and enables enhanced enzyme expression [8] [9] [12]. This modification can increase malonyl-CoA synthesis rates by several-fold compared to wild-type strains.

Dynamic regulation networks provide sophisticated control over malonyl-CoA metabolism [27] [29] [30]. The NCOMB (Naringenin-Coumaric acid-Malonyl-CoA-Balanced) system represents an advanced approach that enables real-time adjustment of metabolic flux in response to growth conditions and metabolite accumulation [29]. This system achieved 8.7-fold improvement in product formation compared to static engineering approaches [29].

Fatty acid biosynthesis regulation offers another avenue for malonyl-CoA optimization [31] [32] [30]. The use of synthetic antisense RNAs to conditionally downregulate fatty acid synthesis genes (fabD, fabH, fabB, fabF) can increase intracellular malonyl-CoA concentrations by 4.5-fold [31] [32] [30]. This approach avoids the lethality associated with complete gene knockouts while providing effective metabolic control.

Biosensor development enables real-time monitoring and optimization of malonyl-CoA levels [27] [33]. Type III polyketide synthase-based biosensors provide sensitive detection of intracellular malonyl-CoA concentrations, facilitating the screening and optimization of engineered strains [33].

Multi-level optimization approaches combine gene knockdown targets, chassis selection, and ribosome binding site optimization to achieve comprehensive metabolic enhancement [27]. These integrated strategies address multiple bottlenecks simultaneously, leading to synergistic improvements in production efficiency.